molecular formula C11H15NO3 B12303777 O-(4-Methylphenyl)-L-homoserine

O-(4-Methylphenyl)-L-homoserine

Cat. No.: B12303777
M. Wt: 209.24 g/mol
InChI Key: PZSZNLYRQXMBBX-UHFFFAOYSA-N
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Description

O-(4-Methylphenyl)-L-homoserine: is an organic compound characterized by the presence of a homoserine backbone with a 4-methylphenyl group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Methylphenyl)-L-homoserine can be achieved through several methods. One common approach involves the esterification of L-homoserine with 4-methylphenol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalytic systems and purification techniques ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions: O-(4-Methylphenyl)-L-homoserine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

O-(4-Methylphenyl)-L-homoserine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which O-(4-Methylphenyl)-L-homoserine exerts its effects involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    O-(4-Methylphenyl)-L-serine: Similar structure but with a serine backbone.

    O-(4-Methylphenyl)-D-homoserine: Enantiomer of the compound with different stereochemistry.

    O-(4-Methylphenyl)-L-threonine: Contains a threonine backbone instead of homoserine.

Uniqueness: O-(4-Methylphenyl)-L-homoserine is unique due to its specific combination of the homoserine backbone and the 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-4-(4-methylphenoxy)butanoic acid

InChI

InChI=1S/C11H15NO3/c1-8-2-4-9(5-3-8)15-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)

InChI Key

PZSZNLYRQXMBBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCC(C(=O)O)N

Origin of Product

United States

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